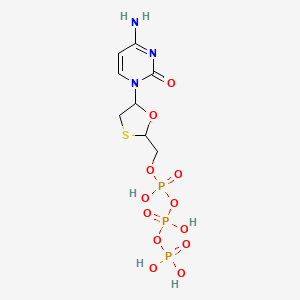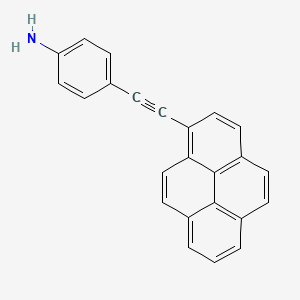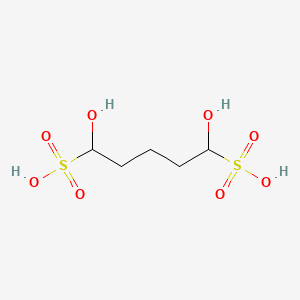
1,10-Phenanthrolin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,10-Phenanthrolin-5-ol is a heterocyclic organic compound derived from 1,10-phenanthroline. It is characterized by the presence of a hydroxyl group at the 5th position of the phenanthroline ring. This compound is known for its chelating properties and is widely used in coordination chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,10-Phenanthrolin-5-ol can be synthesized through various methods. One common approach involves the oxidation of 1,10-phenanthroline using an oxidizing agent such as hydrogen peroxide or peroxomonosulfate ion in an acidic medium . The reaction typically requires controlled conditions to ensure the selective formation of the hydroxylated product.
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity, and the product is purified through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1,10-Phenanthrolin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peroxomonosulfate ion, acidic medium.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated phenanthroline derivatives.
Aplicaciones Científicas De Investigación
1,10-Phenanthrolin-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Employed in biochemical assays to study metal-protein interactions and enzyme activities.
Industry: Utilized in the development of luminescent materials and sensors for detecting metal ions.
Mecanismo De Acción
The mechanism of action of 1,10-Phenanthrolin-5-ol involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can modulate the activity of metalloenzymes and disrupt metal-dependent biological processes . The compound’s interaction with metal ions also influences its photophysical properties, making it useful in various analytical applications.
Comparación Con Compuestos Similares
1,10-Phenanthrolin-5-ol can be compared with other similar compounds such as:
1,10-Phenanthroline: Lacks the hydroxyl group, making it less versatile in certain chemical reactions.
2,2’-Bipyridine: Another chelating agent, but with different coordination properties and stability.
Ferroin: A complex of 1,10-phenanthroline with iron, used as a redox indicator.
Uniqueness: this compound’s unique hydroxyl group at the 5th position enhances its reactivity and allows for the formation of a wider range of derivatives compared to its parent compound, 1,10-phenanthroline .
Propiedades
Número CAS |
92695-51-7 |
|---|---|
Fórmula molecular |
C12H8N2O |
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
1,10-phenanthrolin-5-ol |
InChI |
InChI=1S/C12H8N2O/c15-10-7-8-3-1-5-13-11(8)12-9(10)4-2-6-14-12/h1-7,15H |
Clave InChI |
SNBOLBZXDXGTEB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Benzopyrylium, 5-[[6-O-(2-carboxyacetyl)-beta-D-glucopyranosyl]oxy]-3-[[2-O-beta-D-glucopyranosyl-6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-7-hydroxy-2-(4-hydroxyphenyl)-](/img/structure/B12090944.png)


![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12090948.png)



![(+)-[6]-Gingerol; (S)-(+)-[6]Gingerol; (S)-[6]Gingerol](/img/structure/B12090999.png)
![3-[(4-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B12091005.png)




